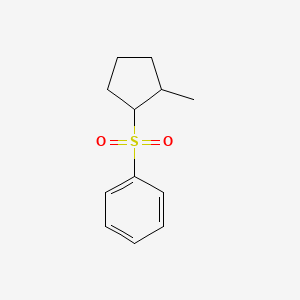
(2-Methylcyclopentane-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylcyclopentane-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group attached to a 2-methylcyclopentane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopentane-1-sulfonyl)benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with 2-methylcyclopentane-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylcyclopentane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives such as chloro- or bromo-(2-Methylcyclopentane-1-sulfonyl)benzene.
Oxidation: Sulfonic acids or sulfones.
Wissenschaftliche Forschungsanwendungen
(2-Methylcyclopentane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methylcyclopentane-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations . The compound’s effects are mediated through its ability to form stable intermediates and transition states during reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methylcyclopentane-1-sulfonyl)benzene: Unique due to the presence of both a cycloalkane and a sulfonyl group attached to the benzene ring.
Cyclohexylbenzene: Lacks the sulfonyl group, resulting in different reactivity and applications.
Benzene sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
106201-03-0 |
|---|---|
Molekularformel |
C12H16O2S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
(2-methylcyclopentyl)sulfonylbenzene |
InChI |
InChI=1S/C12H16O2S/c1-10-6-5-9-12(10)15(13,14)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 |
InChI-Schlüssel |
AVHFOYNUUPLEDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


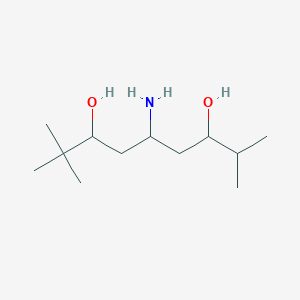

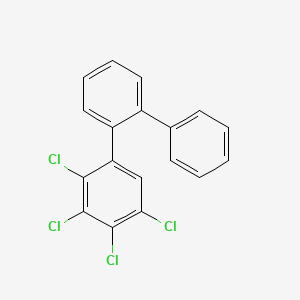
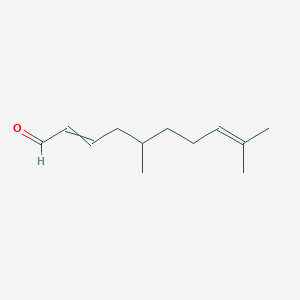
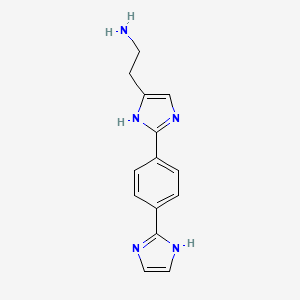
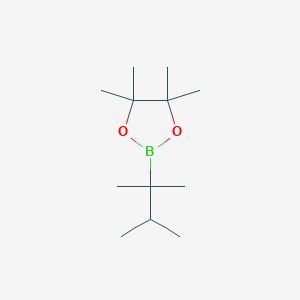
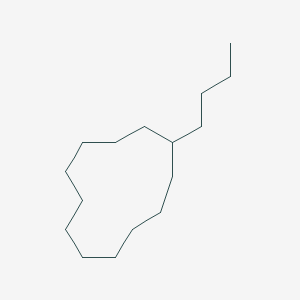

![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)

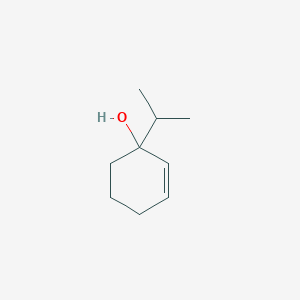
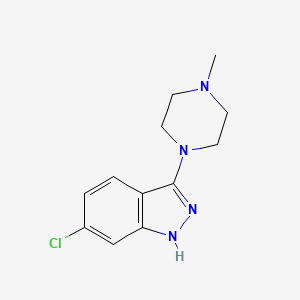
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
